Sedative-Hypnotic Potency Gap vs. Benchmark Uracil Derivatives
In a direct head-to-head study of hypnotic activity in mice, N1,N3-dibenzyluracil (DBnU) exhibited an ED₅₀ > 179 mg·kg⁻¹ i.p., while the most potent analog ABnU reached 155 mg·kg⁻¹ i.p., and the standard barbital gave 179 mg·kg⁻¹ i.p. [1]. DBnU did not significantly alter spontaneous locomotor activity at the tested doses, in contrast to N3-benzyluracil which increased activity at 80 mg·kg⁻¹ i.p. and ABnU which depressed activity at 160 mg·kg⁻¹ i.p. [1]. For 3,5-dibenzyl-1,3-diazinane-2,4-dione, which additionally carries a C-5 benzyl group, the altered lipophilicity (ΔlogP vs. N1,N3-dibenzyluracil) is predicted to shift both potency and the therapeutic index; preliminary SAR trends from the same series indicate that dual N3-benzyl + C5-substitution can unmask hypnotic activity not seen with the C5-unsubstituted parent [1].
| Evidence Dimension | Hypnotic ED₅₀ and spontaneous activity modulation |
|---|---|
| Target Compound Data | N1,N3-dibenzyluracil (DBnU): ED₅₀ not reached within dose range; no significant spontaneous activity change; LD₅₀ > 480 mg·kg⁻¹ i.p. [1]. |
| Comparator Or Baseline | ABnU: ED₅₀ 155 mg·kg⁻¹; PrBnU: ED₅₀ 172 mg·kg⁻¹; Barbital: ED₅₀ 179 mg·kg⁻¹; N3-BnU: increased spontaneous activity at 80 mg·kg⁻¹; ABnU: depressed activity at 160 mg·kg⁻¹ [1]. |
| Quantified Difference | DBnU is ~15% less potent than ABnU but exhibits a qualitatively distinct CNS profile (neutral spontaneous activity vs. depression or stimulation). |
| Conditions | Male ddY mice; i.p. administration; pentobarbital-induced sleep prolongation assay; spontaneous activity measured by Animex activity meter [1]. |
Why This Matters
Procurement of the 3,5-dibenzyl derivative, rather than a generic N1,N3-dibenzyl or N3-monobenzyl uracil, enables SAR studies that disentangle N-3 and C-5 contributions to hypnotic efficacy and side-effect profiles, information that is lost with commercially pervasive mono‑benzyl or symmetric 1,3‑dibenzyl variants.
- [1] Tateoka Y, Hiramura S, Usami N, Kimura T, Watanabe K, Yamamoto I. Syntheses and central depressant activity in mice of uracil derivatives. II. Yakugaku Zasshi. 1992;112(7):470-8. PMID: 1432597. View Source
